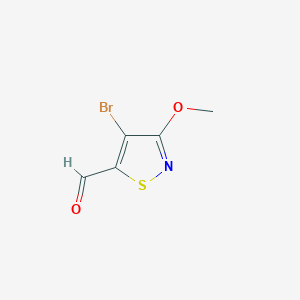

4-Bromo-3-methoxy-1,2-thiazole-5-carbaldehyde

Descripción general

Descripción

4-Bromo-3-methoxy-1,2-thiazole-5-carbaldehyde is a heterocyclic compound characterized by the presence of a thiazole ring substituted with a bromine atom, a methoxy group, and an aldehyde functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-methoxy-1,2-thiazole-5-carbaldehyde typically involves the bromination of 3-methoxy-1,2-thiazole-5-carbaldehyde. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-3-methoxy-1,2-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles (amines, thiols), solvents (ethanol, acetonitrile), catalysts (palladium, copper).

Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).

Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

Major Products:

Substitution: Derivatives with different functional groups replacing the bromine atom.

Oxidation: 4-Bromo-3-methoxy-1,2-thiazole-5-carboxylic acid.

Reduction: 4-Bromo-3-methoxy-1,2-thiazole-5-methanol.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Bromo-3-methoxy-1,2-thiazole-5-carbaldehyde serves as a crucial building block in the synthesis of more complex heterocyclic compounds. It is particularly useful in developing derivatives that exhibit enhanced biological activity or novel chemical properties .

Medicinal Chemistry

This compound has garnered attention for its potential pharmaceutical applications. It is being explored for developing antiviral agents and other therapeutic compounds targeting microbial infections and inflammatory diseases. Preliminary studies indicate that derivatives of this compound may exhibit lower toxicity compared to traditional antiviral agents, making them promising candidates for further development .

Material Science

In material science, this compound is utilized in synthesizing novel materials with unique electronic and optical properties. Its incorporation into polymer matrices can enhance durability and resistance to environmental stressors .

Biological Studies

The compound is employed as a probe in biological studies to investigate enzyme mechanisms and protein-ligand interactions. Its ability to interact with various biomolecules makes it valuable for understanding biochemical pathways and potential therapeutic targets .

Research indicates that this compound exhibits notable biological activity:

Antiviral Properties

The compound has shown effectiveness against several viral infections, particularly neurovaccinia. Its derivatives have been explored for their antiviral properties, suggesting a mechanism that involves binding to viral proteins and inhibiting replication.

Table 1: Antiviral Activity of this compound

| Virus Type | Activity Level | Reference |

|---|---|---|

| Neurovaccinia | High | |

| Other Viral Infections | Moderate |

Case Study 1: Antiviral Evaluation

A study evaluated the antiviral efficacy of various derivatives of this compound against neurovaccinia. The results indicated high activity levels, supporting its potential as an antiviral agent.

Case Study 2: Synthesis of Novel Derivatives

Research focused on synthesizing derivatives of this compound to enhance its biological activity. Specific modifications led to compounds with improved efficacy against bacterial strains and reduced toxicity profiles compared to existing treatments.

Mecanismo De Acción

The mechanism of action of 4-Bromo-3-methoxy-1,2-thiazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and the aldehyde group can influence its reactivity and binding affinity to molecular targets.

Comparación Con Compuestos Similares

4-Bromo-1,2-thiazole-5-carbaldehyde: Lacks the methoxy group, which may affect its reactivity and applications.

3-Methoxy-1,2-thiazole-5-carbaldehyde: Lacks the bromine atom, which may influence its chemical properties and biological activities.

4-Chloro-3-methoxy-1,2-thiazole-5-carbaldehyde: Similar structure with chlorine instead of bromine, potentially leading to different reactivity and applications.

Uniqueness: 4-Bromo-3-methoxy-1,2-thiazole-5-carbaldehyde is unique due to the combination of the bromine atom, methoxy group, and aldehyde functional group on the thiazole ring. This unique structure imparts specific chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Actividad Biológica

4-Bromo-3-methoxy-1,2-thiazole-5-carbaldehyde is a thiazole derivative that has garnered attention due to its diverse biological activities. This article delves into its biological properties, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Overview of Thiazole Derivatives

Thiazole compounds are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. The unique structure of this compound contributes to its reactivity and biological efficacy. The presence of bromine at the 4-position enhances its electrophilic character, which is crucial for its interactions with biological targets.

Target Interactions

Research indicates that thiazole derivatives can interact with various biomolecules, including DNA and proteins. For instance, some derivatives bind to DNA and interfere with topoisomerase II activity, leading to DNA double-strand breaks. These interactions suggest potential pathways through which this compound may exert its biological effects.

Biochemical Pathways

The compound is believed to influence several biochemical pathways. It may act by inhibiting specific enzymes or modulating gene expression, thereby affecting cellular processes such as proliferation and apoptosis .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity. Studies have shown that it exhibits inhibitory effects against various bacterial strains. For example, the compound was tested against Staphylococcus aureus and Escherichia coli, revealing promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anticancer Activity

The compound's anticancer potential has been evaluated in several studies. It has shown cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cells. In vitro assays indicated that the compound induces apoptosis in these cells by activating caspase pathways and disrupting cell cycle progression .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 12.5 | Apoptosis via caspase activation |

| MCF-7 | 10.0 | Cell cycle arrest at G2/M phase |

| A549 | 15.0 | Inhibition of tubulin polymerization |

Anti-inflammatory Effects

Thiazole derivatives are also noted for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, making it a candidate for treating conditions like arthritis or inflammatory bowel disease .

Case Studies and Research Findings

A recent study explored the synthesis of various thiazole derivatives, including this compound. The researchers evaluated their biological activities using a series of in vitro assays:

- Antimicrobial Activity : The compound displayed significant inhibition against Gram-positive and Gram-negative bacteria.

- Anticancer Activity : In vivo studies on mice bearing tumors showed a reduction in tumor size when treated with the compound.

- Mechanistic Insights : Molecular docking studies suggested strong binding affinity to target proteins involved in cancer progression .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound are crucial for its therapeutic application. Factors such as lipophilicity and solubility influence its bioavailability. Preliminary studies suggest that the compound has favorable pharmacokinetic parameters; however, comprehensive toxicological evaluations are necessary to ensure safety for clinical use .

Q & A

Basic Questions

Q. What are the key synthetic methodologies for 4-Bromo-3-methoxy-1,2-thiazole-5-carbaldehyde?

The synthesis typically involves cyclization and functionalization strategies. For example, Bischler-Napieralski conditions can be adapted for thiazole ring formation via dehydration of thioamide precursors under acidic or thermal conditions . Another approach involves condensation reactions, where substituted aldehydes are reacted with brominated precursors in ethanol under reflux, using glacial acetic acid as a catalyst to drive the reaction to completion . Purification often employs recrystallization or column chromatography to isolate the carbaldehyde derivative.

Q. How is this compound characterized structurally?

Characterization relies on spectroscopic and crystallographic methods:

- High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (CHBrNOS, monoisotopic mass 222.930 Da) .

- NMR Spectroscopy resolves substituent positions (e.g., methoxy and aldehyde protons).

- X-ray crystallography with SHELX refinement (e.g., SHELXL for small-molecule structures) provides precise bond lengths and angles, as demonstrated for related brominated heterocycles .

Q. What are the critical physical and chemical properties of this compound?

Key properties include:

- Solubility : Limited in polar solvents due to the hydrophobic thiazole core; soluble in DMSO or DMF.

- Reactivity : The aldehyde group is prone to nucleophilic attack, enabling further derivatization (e.g., Schiff base formation). Bromine at the 4-position enhances electrophilic substitution potential .

- Stability : Sensitive to light and moisture; storage in inert, dry conditions is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during synthesis?

Yield inconsistencies often arise from competing side reactions (e.g., over-oxidation or ring-opening). Strategies include:

- Optimizing reaction parameters : Adjusting temperature, solvent polarity (e.g., switching from ethanol to acetonitrile), and catalyst loading .

- In situ monitoring : Using TLC or HPLC to track intermediate formation.

- Protecting group chemistry : Temporarily shielding the aldehyde group during bromination steps to prevent undesired side reactions .

Q. What computational methods predict the reactivity of this compound for derivatization?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the aldehyde’s electrophilicity and bromine’s leaving-group potential can be quantified .

- Molecular docking : Screens interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Crystallization challenges include polymorphism and solvent inclusion:

- Solvent selection : Slow evaporation from DMSO/water mixtures promotes single-crystal growth.

- SHELX refinement : Resolves disorder in the thiazole ring or methoxy group orientation. High-resolution data (e.g., synchrotron sources) improve model accuracy .

Q. How is the biological activity of derivatives assessed through structure-activity relationship (SAR) studies?

- In vitro assays : Test derivatives against enzymatic or cellular targets (e.g., kinases or antimicrobial models).

- Pharmacophore mapping : Correlate substituent effects (e.g., electron-withdrawing bromine or methoxy groups) with activity trends observed in related thiazole and triazole compounds .

Q. What safety protocols are essential for handling this compound?

Propiedades

IUPAC Name |

4-bromo-3-methoxy-1,2-thiazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2S/c1-9-5-4(6)3(2-8)10-7-5/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMOUHUYEOHIOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NSC(=C1Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.